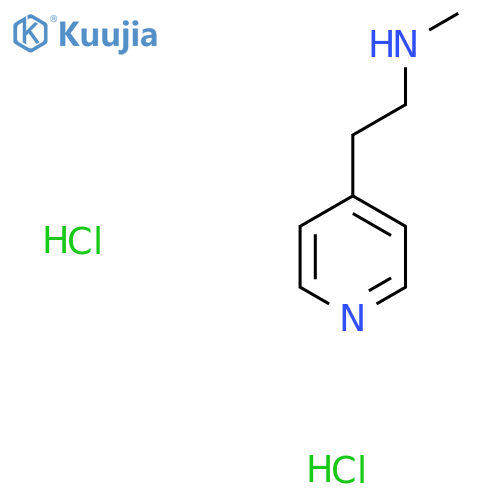Cas no 101252-40-8 (4-Methylaminoethylpyridine Dihydrochloride)

101252-40-8 structure
商品名:4-Methylaminoethylpyridine Dihydrochloride
CAS番号:101252-40-8
MF:C8H14Cl2N2
メガワット:209.116159915924
MDL:MFCD09878834
CID:124557
PubChem ID:54759007
4-Methylaminoethylpyridine Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[2-(Methylamino)ethyl]pyridine dihydrochloride
- 4-METHYLAMINOETHYLPYRIDINE 2HCL
- 4-Pyridineethanamine,N-methyl-, hydrochloride (1:2)
- N-methyl-2-pyridin-4-ylethanamine,dihydrochloride
- n-methyl-n-(2-pyridin-4-ylethyl)amine dihydrochloride
- 4-[2-(Methylamino)ethyl]pyridinedihydrochloride
- N-Methyl-2-(pyridin-4-yl)ethanamine dihydrochloride
- CS-0172470
- AS-38092
- FT-0630169
- Methyl-(2-pyridin-4-yl-ethyl)-amine dihydrochloride
- SCHEMBL4910145
- 4-Pyridineethanamine,N-methyl-,hydrochloride(1:2)
- DTXSID50716629
- N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
- 4-Pyridineethanamine, N-methyl-, hydrochloride (1:2)
- AKOS015845122
- N-Methyl-2-(pyridin-4-yl)ethan-1-aminedihydrochloride
- 4-(2-(methylamino)ethyl)pyridine 2hcl
- N-methyl-2-(4-pyridinyl)ethanamine dihydrochloride
- 101252-40-8
- A848754
- Methyl-(2-pyridin-4-yl-ethyl)-amine DiHCl
- 4-Methylaminoethylpyridine dihydrochloride
- MFCD09878834
- N-methyl-2-pyridin-4-ylethanamine;dihydrochloride
- 4-METHYLAMINOETHYLPYRIDINE2HCL
- DA-18335
- methyl[2-(pyridin-4-yl)ethyl]amine dihydrochloride
- 4-Methylaminoethylpyridine Dihydrochloride
-
- MDL: MFCD09878834
- インチ: 1S/C8H12N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h3-4,6-7,9H,2,5H2,1H3;2*1H
- InChIKey: IYZYBOCTDVWOKY-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N(C)CCC1C=CN=CC=1
計算された属性
- せいみつぶんしりょう: 208.05300
- どういたいしつりょう: 208.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 77.3
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9A^2
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: g/cm3
- ふってん: 304.3°Cat760mmHg
- フラッシュポイント: 137.9°C
- PSA: 24.92000
- LogP: 2.83840
4-Methylaminoethylpyridine Dihydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:2-8 °C
4-Methylaminoethylpyridine Dihydrochloride 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methylaminoethylpyridine Dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M220910-50mg |
4-Methylaminoethylpyridine Dihydrochloride |
101252-40-8 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220910-100mg |
4-Methylaminoethylpyridine Dihydrochloride |
101252-40-8 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM176791-5g |
4-[2-(Methylamino)ethyl]pyridine dihydrochloride |
101252-40-8 | 95% | 5g |
$557 | 2021-08-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-262090-100 mg |
4-methylaminoethylpyridine 2HCl, |
101252-40-8 | 100MG |
¥1,279.00 | 2023-07-11 | ||
| Fluorochem | 092641-1g |
4-[2-(Methylamino)ethyl]pyridine dihydrochloride |
101252-40-8 | 95% | 1g |
£92.00 | 2022-03-01 | |
| Fluorochem | 092641-5g |
4-[2-(Methylamino)ethyl]pyridine dihydrochloride |
101252-40-8 | 95% | 5g |
£398.00 | 2022-03-01 | |
| abcr | AB307371-250mg |
4-Methylaminoethylpyridine dihydrochloride, 97%; . |
101252-40-8 | 97% | 250mg |
€200.50 | 2025-02-16 | |
| Ambeed | A381066-1g |
4-[2-(Methylamino)ethyl]pyridine dihydrochloride |
101252-40-8 | 97% | 1g |
$181.0 | 2024-08-02 | |
| abcr | AB307371-100 mg |
4-Methylaminoethylpyridine dihydrochloride, 97%; . |
101252-40-8 | 97% | 100 mg |
€123.90 | 2023-07-19 | |
| 1PlusChem | 1P0004J6-1g |
4-Pyridineethanamine, N-methyl-, hydrochloride (1:2) |
101252-40-8 | 95% | 1g |
$207.00 | 2025-02-18 |
4-Methylaminoethylpyridine Dihydrochloride 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
101252-40-8 (4-Methylaminoethylpyridine Dihydrochloride) 関連製品
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 506-17-2(cis-Vaccenic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:101252-40-8)4-Methylaminoethylpyridine Dihydrochloride

清らかである:99%
はかる:1g
価格 ($):163.0